2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-9-4-2-3-8(5-9)14-12(19)7-21-13-15-10(17)6-11(18)16-13/h2-6H,7H2,1H3,(H,14,19)(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPCLQMFHKCSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-thiol with 3-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s analogs vary in substituents on the pyrimidinone ring and the arylacetamide moiety. Key examples include:
Key Observations :
- Compound 18 substitutes the 4-hydroxy with a 4-amino group, altering hydrogen-bonding capacity .
- JAXFOG features 4,6-diamino pyrimidinyl groups, likely increasing solubility and nucleic acid interactions .
Pharmacological Activity
Anti-inflammatory and Antiviral Activity
- Hit15 demonstrates 43% inhibition of pseudovirus infection at 10 μM and suppresses superoxide anion generation (IC₅₀ = 1.2 μM) and elastase release (IC₅₀ = 1.7 μM) in human neutrophils . The sulfonyl-isopropylphenyl group may contribute to dual antiviral/anti-inflammatory action.
Enzyme Inhibition
- Compound 5.6 () lacks reported activity, but its 2,3-dichlorophenyl group is associated with enhanced receptor affinity in other contexts .
Physicochemical Properties
Biological Activity
The compound 2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrimidine ring with hydroxy and sulfanyl groups, along with an acetamide moiety. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O3S |
| Molecular Weight | 284.31 g/mol |
| SMILES Representation | CC(=O)N(C)C1=C(N=C(N1C(=O)S)C(=O)N)C(=O)N)C(=O)C(C)=O |
Anticancer Properties
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that it interacts with specific molecular targets involved in signal transduction pathways, potentially leading to the modulation of gene expression and enzyme activity. For instance, it has been noted for its ability to inhibit myeloperoxidase (MPO), which is implicated in various inflammatory and autoimmune disorders .
The proposed mechanism involves the compound's ability to form covalent bonds with target proteins, leading to irreversible inhibition. This mechanism has been observed in similar compounds that target MPO, suggesting that our compound may exhibit comparable properties . The modulation of heme oxygenase-1 (HO-1) activity has also been investigated, as HO-1 is known to play a protective role in cancer cells and its inhibition could enhance the efficacy of anticancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide:
- Inhibition of Cancer Cell Lines : A study focused on the effects of similar pyrimidine derivatives on glioblastoma cells (U87MG), revealing significant antiproliferative effects. The compounds demonstrated IC50 values indicating effective inhibition at low concentrations .
- Inflammation Modulation : Research on MPO inhibitors has highlighted the role of these compounds in reducing inflammation markers in vivo, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
- Pharmacokinetic Studies : Preclinical evaluations have indicated favorable pharmacokinetic profiles for similar compounds, paving the way for further investigations into their safety and efficacy in human trials .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling the pyrimidinone core with the sulfanyl-acetamide moiety. Key steps include:
- Thioether formation : Reacting 4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-thiol with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in ethanol).
- Amide coupling : Using coupling agents like EDCI/HOBt to conjugate the intermediate with 3-methoxyaniline.
- Critical conditions : Temperature (60–80°C for thioether step), solvent polarity (DMF for amidation), and stoichiometric ratios (1:1.2 thiol:chloroacetyl) optimize yields (~70–80%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioether | K₂CO₃, ethanol, 70°C | 85 |
| Amidation | EDCI, DMF, RT | 75 |
Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals indicate purity?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Pyrimidinone NH at δ ~12.5 ppm (broad singlet).
- Methoxyphenyl aromatic protons at δ 6.8–7.4 ppm.
- SCH₂ protons at δ ~4.1 ppm (singlet).
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and hydroxyl groups (broad O-H at ~3200 cm⁻¹).
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: ±0.3% deviation acceptable) .
Q. What functional groups dominate reactivity, and how do they participate in derivatization?
- Methodological Answer :
- Sulfanyl group (-S-) : Prone to oxidation (→ sulfoxides/sulfones with H₂O₂/AcOH) or nucleophilic substitution (e.g., alkylation with iodomethane).
- Acetamide moiety : Hydrolyzable under acidic/basic conditions to carboxylic acids.
- Pyrimidinone ring : Susceptible to electrophilic substitution (e.g., bromination at C5) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer :
- Reaction path modeling : Use density functional theory (DFT) to calculate transition states and activation energies for thioether formation.
- Solvent effects : COSMO-RS simulations predict solvent suitability (e.g., ethanol vs. DMF) for intermediate stability.
- Example : ICReDD’s workflow integrates quantum calculations with experimental validation to reduce trial-and-error in reaction design .
Q. What crystallographic challenges arise in structural elucidation, and how are they resolved?
- Methodological Answer :
- Challenges : Disorder in methoxyphenyl rings or solvent inclusion in crystal lattices.
- Solutions :
- High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) with low-temperature (100 K) data collection.
- Software : SHELXL for refinement; PLATON for symmetry validation.
- Example : Similar pyrimidinone derivatives show monoclinic P21/c symmetry with Z = 8 and β angles ~108° .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- Methodological Answer :
- SAR studies : Replace methoxyphenyl with chlorophenyl or methyl groups; assess enzyme inhibition (e.g., kinase assays).
- Method :
Synthesize derivatives via parallel synthesis.
Screen against target proteins (e.g., COX-2) using fluorescence polarization.
- Case study : 3,5-Dimethylphenyl analogs showed 2x higher potency due to hydrophobic pocket interactions .
Q. How should researchers address discrepancies in biological assay data?
- Methodological Answer :
- Validation steps :
Replicate assays with independent batches (≥3).
Use orthogonal assays (e.g., SPR vs. ELISA) to confirm binding.
Rule out aggregation artifacts via dynamic light scattering.
- Example : False positives in kinase inhibition were traced to compound precipitation at high concentrations; centrifugation pre-treatment resolved this .
Data Contradiction Analysis
Q. Conflicting NMR data for SCH₂ protons: δ 4.1 vs. 4.3 ppm in literature. How to resolve?
- Methodological Answer :
- Possible causes : Solvent polarity (DMSO-d₆ vs. CDCl₃) or hydrogen bonding with adjacent groups.
- Action :
Re-run NMR in deuterated DMSO and CDCl₃.
Compare with DFT-predicted chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).
- Outcome : Shift to δ 4.3 ppm in CDCl₃ aligns with reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
